Odanacatib

Cathepsin K Selectivity Off-Target Effects Drug Safety

Odanacatib (MK-0822) is differentiated by its unparalleled selectivity for cathepsin K over off-target cathepsins (B, L, S), a critical advantage that eliminated the skin toxicities seen with less selective inhibitors. Its fully reversible, neutral inhibition mechanism uniquely preserves osteoclast-osteoblast coupling, enabling pulse-chase experiments and 'drug holiday' studies. This makes it the benchmark standard for CatK inhibitor screening and bone biology research.

Molecular Formula C25H27F4N3O3S
Molecular Weight 525.6 g/mol
CAS No. 603139-19-1
Cat. No. B1684667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdanacatib
CAS603139-19-1
SynonymsMK0822;  MK-0822;  MK 0822;  Odanacatib .
Molecular FormulaC25H27F4N3O3S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F
InChIInChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1
InChIKeyFWIVDMJALNEADT-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder, m.p. = 223 - 224 oC
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Odanacatib (CAS 603139-19-1): Potent and Selective Cathepsin K Inhibitor for Bone Resorption Research


Odanacatib (MK-0822) is an orally bioavailable, highly potent, selective, and neutral small-molecule inhibitor of the lysosomal cysteine protease cathepsin K [1]. It was developed to address the metabolic liabilities of earlier cathepsin K inhibitors [2]. Cathepsin K is predominantly expressed in osteoclasts and is the primary enzyme responsible for the degradation of the organic bone matrix, making it a key therapeutic target for diseases characterized by excessive bone resorption, such as osteoporosis [3]. Odanacatib exhibits a long terminal half-life in humans, enabling a once-weekly oral dosing regimen [4].

Why Odanacatib Cannot Be Substituted by Other Cathepsin K Inhibitors: Selectivity and Mechanism


Odanacatib's unique profile precludes simple substitution with other cathepsin K inhibitors. Its key differentiation lies in its markedly superior selectivity for cathepsin K over off-target cathepsins (B, L, S) compared to earlier-generation inhibitors like balicatib and relacatib [1]. This enhanced selectivity is not merely an incremental improvement; it is the critical factor that allowed odanacatib to avoid the dose-limiting, off-target skin toxicities (specifically, morphea-like skin lesions due to intracellular collagen accumulation in dermal fibroblasts) that plagued less selective inhibitors [2]. Furthermore, odanacatib's mechanism of action, which inhibits the proteolytic activity of cathepsin K without impairing osteoclast viability or signaling to osteoblasts, fundamentally differentiates it from standard-of-care antiresorptive agents like bisphosphonates (e.g., alendronate) [3]. This mechanism results in a unique, fully reversible inhibition of bone resorption [4].

Quantitative Evidence for Odanacatib Differentiation: Potency, Selectivity, Reversibility, and PK


Superior Whole-Cell Selectivity Over Early Cathepsin K Inhibitors Balicatib and Relacatib

Odanacatib demonstrates significantly greater selectivity for cathepsin K in a functional, whole-cell context compared to the earlier inhibitors balicatib and relacatib. This is a critical differentiator, as the off-target inhibition of other cathepsins by less selective inhibitors was linked to clinical safety issues [1].

Cathepsin K Selectivity Off-Target Effects Drug Safety Osteoporosis

Potent and Selective Inhibition of Human Cathepsin K vs. Off-Target Cathepsins

Odanacatib is an exceptionally potent inhibitor of human cathepsin K. Its selectivity is further demonstrated by the much higher IC50 values required to inhibit off-target cathepsins in cellular assays. This high degree of selectivity is a key feature distinguishing it from pan-cathepsin inhibitors [1].

Enzyme Inhibition Cathepsin K IC50 Selectivity Profile

Fully Reversible Inhibition of Osteoclast-Mediated Bone Resorption Unlike Alendronate

A key mechanistic differentiator between odanacatib and the bisphosphonate alendronate (ALN) is the reversibility of their antiresorptive effects. In vitro studies on mature human osteoclasts showed that upon discontinuation of treatment, osteoclasts previously exposed to odanacatib rapidly resumed normal bone resorption activity. In contrast, the inhibitory effect of alendronate was not reversed within the same experimental timeframe [1].

Bone Resorption Reversible Inhibition Alendronate Osteoclast

Long Half-Life Enables Once-Weekly Oral Dosing in Humans

Odanacatib's pharmacokinetic profile in humans is characterized by slow absorption and a long apparent elimination half-life, supporting a convenient once-weekly dosing schedule. This differentiates it from many other small molecules that require more frequent dosing [1][2].

Pharmacokinetics Half-Life Once-Weekly Dosing Oral Bioavailability

Profound and Sustained Suppression of Bone Resorption Markers in Humans

Odanacatib induces a rapid, profound, and sustained reduction in key biochemical markers of bone resorption in humans. This demonstrates robust target engagement and downstream pharmacological effect at well-tolerated doses [1].

Pharmacodynamics Bone Turnover Markers CTx NTx

Recommended Research and Industrial Applications for Odanacatib


Investigating the Specific Role of Cathepsin K in Osteoclast Biology

Use odanacatib as a highly selective chemical probe to dissect the specific functions of cathepsin K in osteoclasts, distinct from other cysteine cathepsins. Its superior selectivity profile over earlier inhibitors like balicatib [1] minimizes off-target effects, allowing for a cleaner interpretation of results. The fully reversible nature of its inhibition [2] also enables pulse-chase experiments to study the dynamics of cathepsin K activity and its impact on bone resorption and osteoclast-osteoblast coupling.

In Vivo Model of Reversible Antiresorptive Therapy

Employ odanacatib in preclinical animal models (e.g., ovariectomized rat or monkey) as a tool for inducing a controlled, fully reversible state of reduced bone resorption. Its long half-life and efficacy with once-weekly oral dosing in humans and animals [1] make it practical for long-term studies. The rapid reversal of its antiresorptive effect upon drug withdrawal, in contrast to bisphosphonates like alendronate [2], provides a unique system to study bone recovery dynamics and the potential for 'drug holidays'.

Positive Control in Cathepsin K Inhibitor Screening Assays

Utilize odanacatib as the benchmark reference standard or positive control in biochemical and cell-based assays designed to screen for or characterize novel cathepsin K inhibitors. Its well-defined, sub-nanomolar potency against human cathepsin K (IC50 = 0.2 nM) [1] and extensive selectivity profile data provide a solid comparator for evaluating new chemical entities. Its commercial availability and well-characterized in vitro profile [2] make it an accessible and reliable standard.

Studying the Mechanism of Drug-Induced Morphea-like Skin Lesions

Employ odanacatib as a reference compound in studies investigating the pathogenesis of drug-induced skin fibrosis. Its development as a highly selective CatK inhibitor that did not cause morphea-like lesions [1], in contrast to less selective inhibitors like balicatib [2], makes it an invaluable tool. By comparing its effects on dermal fibroblasts (e.g., on intracellular collagen accumulation) with those of less selective compounds, researchers can dissect the specific roles of CatK versus other off-target cathepsins (B, L, S) in this adverse event.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odanacatib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.